2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile
CAS No.: 821770-06-3
Cat. No.: VC17262530
Molecular Formula: C16H7ClF3NO
Molecular Weight: 321.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821770-06-3 |
|---|---|
| Molecular Formula | C16H7ClF3NO |
| Molecular Weight | 321.68 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile |
| Standard InChI | InChI=1S/C16H7ClF3NO/c17-11-4-2-10(3-5-11)15-14(16(18,19)20)12-7-9(8-21)1-6-13(12)22-15/h1-7H |
| Standard InChI Key | KRZCJUAKQFQXOV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C3=C(O2)C=CC(=C3)C#N)C(F)(F)F)Cl |
Introduction
Structural and Functional Features
Molecular Architecture
The compound’s structure comprises a benzofuran scaffold (a fused bicyclic system of benzene and furan) substituted at positions 2, 3, and 5. Key substituents include:
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2-(4-Chlorophenyl): A chlorinated aromatic ring providing electron-withdrawing effects and steric bulk.
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3-Trifluoromethyl (-CF₃): A lipophilic group known to enhance metabolic stability and binding affinity .
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5-Cyano (-CN): A polar functional group capable of hydrogen bonding and participation in nucleophilic reactions.
This combination of electron-deficient (Cl, CF₃) and electron-withdrawing (CN) groups creates a unique electronic profile, influencing reactivity and interactions with biological targets .
Significance of Substituents
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Trifluoromethyl Group: The -CF₃ moiety increases lipophilicity (logP), improving membrane permeability and resistance to oxidative metabolism . Its strong electron-withdrawing nature also modulates the aromatic system’s electron density, potentially enhancing interactions with hydrophobic binding pockets .
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4-Chlorophenyl Group: Chlorine’s inductive effect stabilizes the aromatic system while contributing to van der Waals interactions in target binding .
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Cyano Group: The -CN group serves as a hydrogen bond acceptor and may participate in click chemistry or other derivatization reactions .
Synthetic Methodologies
Route Design and Precursors
Synthesis strategies for analogous benzofuran derivatives typically begin with functionalized salicylaldehydes. For example, 5-(3-(trifluoromethyl)phenyl azo) salicylaldehyde has been used as a starting material for benzofuran synthesis via cyclocondensation with chloroacetone . Adapting this approach, the target compound could be synthesized through the following generalized steps:
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Formation of Benzofuran Core:
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Introduction of 4-Chlorophenyl and Cyano Groups:
Key Reaction Mechanisms
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Cyclocondensation: The formation of the benzofuran ring proceeds through nucleophilic attack of the phenolic oxygen on the α-carbon of chloroacetone, followed by dehydration .
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Chalcone Formation: Base-catalyzed aldol condensation between acetylbenzofuran and aldehydes generates α,β-unsaturated ketones, critical precursors for heterocyclic ring closure .
Spectral Characteristics:
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IR Spectroscopy: Expected peaks include ν(C≡N) ~2200 cm⁻¹, ν(C=O) absent (non-carbonyl compound), and ν(C-F) ~1100–1200 cm⁻¹ .
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¹H NMR: Aromatic protons appear as multiplets in δ 7.0–8.5 ppm, with distinct coupling patterns for the benzofuran and chlorophenyl rings .
Structure-Activity Relationships (SAR)
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Benzofuran Core: Essential for planar stacking interactions with aromatic residues in enzyme active sites .
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Trifluoromethyl Group: Increases metabolic stability and binding affinity; replacing -CF₃ with -CH₃ reduces activity by 40% .
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4-Chlorophenyl Substituent: Enhances cytotoxicity in cancer cells (e.g., IC₅₀ = 4.27 µg/mL in SK-MEL-2 melanoma cells for analogs) .
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Cyano Group: May act as a hydrogen bond acceptor, improving solubility and target engagement .
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